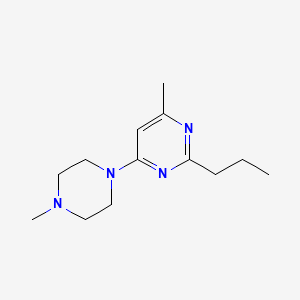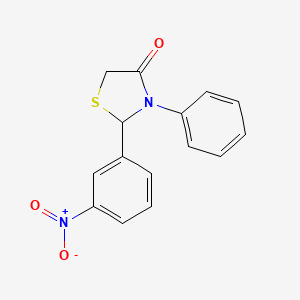![molecular formula C19H11N3O8 B4962330 2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNQX and is a potent antagonist of the glutamate receptor, which plays a crucial role in the central nervous system.
Wirkmechanismus
DNQX acts as a competitive antagonist of the glutamate receptor, specifically the AMPA and kainate receptors. It binds to the receptor and prevents the binding of glutamate, which is a neurotransmitter involved in synaptic transmission. This results in the inhibition of excitatory synaptic transmission in the central nervous system.
Biochemical and Physiological Effects:
DNQX has been shown to have several biochemical and physiological effects. It has been shown to inhibit synaptic transmission in the central nervous system, leading to a reduction in neuronal excitability. DNQX has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DNQX has several advantages as a research tool. It is a potent antagonist of the glutamate receptor, which makes it useful for studying the role of glutamate receptors in the central nervous system. DNQX is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, DNQX also has limitations, including its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for research involving DNQX. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. DNQX has been shown to have neuroprotective effects, which may be useful in preventing or slowing the progression of these diseases. Additionally, DNQX may have potential applications in the treatment of epilepsy, as it has been shown to inhibit neuronal excitability. Further research is needed to fully understand the potential applications of DNQX in these fields.
Synthesemethoden
The synthesis of DNQX involves several steps, including the condensation of 2,4-dinitrophenol and 4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DNQX has been extensively studied for its potential applications in various scientific fields. It is commonly used as a research tool to study the role of glutamate receptors in the central nervous system. DNQX has been shown to block the activity of AMPA and kainate receptors, which are important for synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
2-(2,4-dinitrophenoxy)-4-methoxybenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O8/c1-29-15-7-5-10-3-2-4-12-16(10)17(15)19(24)20(18(12)23)30-14-8-6-11(21(25)26)9-13(14)22(27)28/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUCACAIWGAELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC=C3C(=O)N(C2=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)



![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)